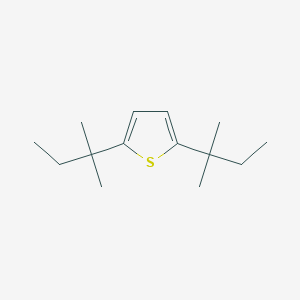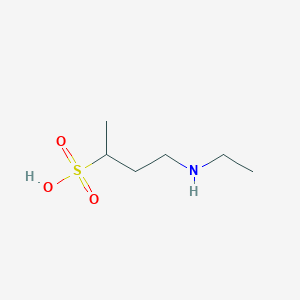
4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one typically involves the reaction of 4,4-dimethyl-3-hydroxybutanoic acid with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. The reaction can be represented as follows:
4,4-dimethyl-3-hydroxybutanoic acid+acetic anhydride→this compound+acetic acid
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolanone ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxolanones or open-chain compounds.
Applications De Recherche Scientifique
4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5-Dimethyl-4-(3-oxobutyl)dihydro-2(3H)-furanone
- 4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a γ-lactone ring and a ketone group
Propriétés
Numéro CAS |
587888-17-3 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
4,4-dimethyl-3-(3-oxobutyl)oxolan-2-one |
InChI |
InChI=1S/C10H16O3/c1-7(11)4-5-8-9(12)13-6-10(8,2)3/h8H,4-6H2,1-3H3 |
Clé InChI |
CZAWVOUEWDHSEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1C(=O)OCC1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


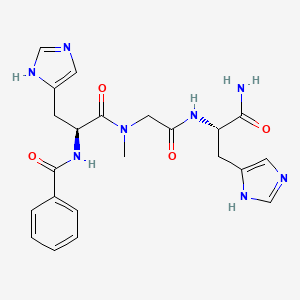
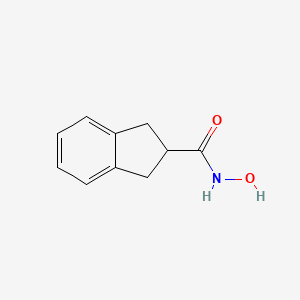
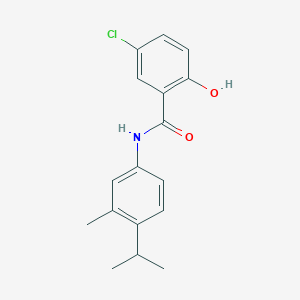
propanedinitrile](/img/structure/B12595580.png)

![2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12595588.png)
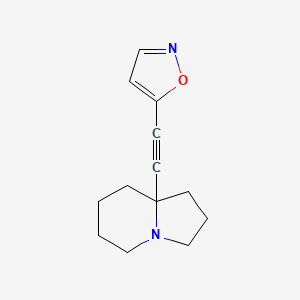
![5-Chloro-7-(3-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12595597.png)
![1-[(1R)-1-Methoxyethyl]-3-(trifluoromethyl)benzene](/img/structure/B12595604.png)
![6-Phenyl[1,2,3]triazolo[1,5-b][1,2,4]triazine](/img/structure/B12595605.png)
